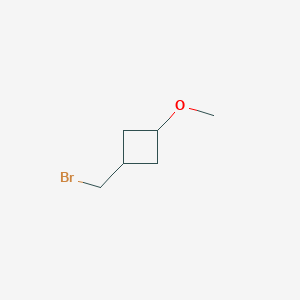

1-(Bromomethyl)-3-methoxycyclobutane

Description

1-(Bromomethyl)-3-methoxycyclobutane is a brominated cyclobutane derivative characterized by a strained four-membered cyclobutane ring substituted with a bromomethyl (-CH2Br) group and a methoxy (-OCH3) group at positions 1 and 3, respectively. This compound serves as a versatile alkylating agent in organic synthesis, particularly for introducing cyclobutyl moieties into target molecules. Its reactivity is influenced by the ring strain of cyclobutane and the electron-donating methoxy group, which modulates the electrophilicity of the bromomethyl site. Applications include the synthesis of complex cyclic structures and intermediates for pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

1-(bromomethyl)-3-methoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6-2-5(3-6)4-7/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIQDKUHHDAXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696252-78-4 | |

| Record name | 1-(bromomethyl)-3-methoxycyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methoxycyclobutane can be synthesized through several methods. One common approach involves the bromination of 3-methoxycyclobutanemethanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-methoxycyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxycyclobutanone.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: The major product is 3-methoxycyclobutanone.

Reduction: The major product is 3-methoxycyclobutane.

Scientific Research Applications

1-(Bromomethyl)-3-methoxycyclobutane has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: It can be used to modify biomolecules, potentially leading to the development of new pharmaceuticals or biochemical probes.

Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methoxycyclobutane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromomethyl group can form a carbocation intermediate, which is then attacked by a nucleophile to form the final product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(Bromomethyl)-3-methoxycyclobutane with key analogs:

Key Observations:

- Cyclobutane vs. Benzene/Oxane : The strained cyclobutane ring enhances reactivity in ring-opening or alkylation reactions compared to aromatic (benzene) or saturated heterocyclic (oxane) analogs. For example, 1-(bromomethyl)-4-methoxybenzene participates in homologation reactions with diazo compounds , while the cyclobutane derivative is more suited for constructing strained intermediates .

- Substituent Effects : The methoxy group in this compound directs reactivity by stabilizing adjacent charges, whereas linear analogs like 1-Bromo-3-methylbutane lack such electronic modulation, leading to broader but less selective alkylation pathways .

Alkylation Efficiency

- This compound : Efficient in nucleophilic substitutions under mild conditions (e.g., DMF, K2CO3) due to the bromomethyl group’s electrophilicity. Used to synthesize cyclobutane-containing scaffolds .

- 1-(Bromomethyl)-4-methoxybenzene : Reacts with diazo compounds (e.g., 2-diazo-1,1,1-trifluorodecane) to form homologated products via C–C bond insertion, achieving high diastereoselectivity (>20:1) .

- 4-(Bromomethyl)oxane : Critical in synthesizing bicyclic amines (e.g., TC-1698) with high affinity for α4β2 nicotinic receptors (Ki = 0.78 nM) .

Pharmacological Relevance

Limitations and Challenges

- Stability : The cyclobutane ring’s strain may lead to undesired ring-opening under harsh conditions, limiting its use in high-temperature reactions.

- Synthetic Complexity : Compared to linear bromoalkanes (e.g., 1-Bromo-3-methylbutane), the cyclobutane derivative requires specialized purification techniques (e.g., column chromatography) .

Biological Activity

1-(Bromomethyl)-3-methoxycyclobutane is a compound of significant interest in organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 179.1 g/mol

- Structural Features : The compound consists of a cyclobutane ring with a bromomethyl group and a methoxy group, providing it with distinctive reactivity profiles that are valuable in synthetic applications.

The biological activity of this compound is largely attributed to the presence of the bromomethyl group, which acts as a reactive electrophile. This allows the compound to participate in nucleophilic substitution reactions, potentially leading to the formation of various bioactive derivatives. The methoxy group enhances the compound's solubility and may influence its interaction with biological targets, such as enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, studies have shown that cyclobutane derivatives can inhibit the growth of various bacteria and fungi, suggesting that this compound may have similar properties.

- Case Study : In a disk diffusion assay, extracts from related compounds demonstrated significant inhibition zones against E. coli and S. aureus, indicating potential antimicrobial efficacy .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. The mechanism likely involves the compound's ability to interact with cellular pathways responsible for tumor growth and proliferation.

- Research Findings : Preliminary studies on structurally related compounds have indicated their potential as anticancer agents through apoptosis induction in cancer cell lines.

Applications in Drug Discovery

Due to its biological activity, this compound is being investigated for its potential use in drug discovery. Its ability to act as a precursor for synthesizing more complex bioactive molecules positions it as a valuable intermediate in pharmaceutical development.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| 1-(Chloromethyl)-3-methoxycyclobutane | Chlorine instead of bromine | Generally less reactive than brominated counterparts |

| 1-(Hydroxymethyl)-3-methoxycyclobutane | Hydroxyl group instead of bromine | Enhanced hydrogen bonding capabilities |

| 1-(Bromomethyl)-1-methoxycyclobutane | Bromomethyl at position one | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.